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Abstract
The protein tyrosine phosphatase non-receptor type 22 (PTPN22) is a critical negative

regulator of T-cell activation and has been strongly associated with a predisposition to a wide

range of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic

lupus erythematosus.[1][2][3][4][5] This central role in immune regulation makes PTPN22 a

compelling target for therapeutic intervention. This document provides detailed application

notes and experimental protocols for the validation of PTPN22 as a drug target utilizing

CRISPR/Cas9 technology in Jurkat T-cells, a widely used model for studying T-cell signaling.

Introduction to PTPN22 and its Role in Disease
PTPN22, also known as lymphoid tyrosine phosphatase (Lyp), is predominantly expressed in

hematopoietic cells and plays a crucial role in setting the threshold for T-cell receptor (TCR)

and B-cell receptor (BCR) signaling.[4][6][7] By dephosphorylating key signaling molecules

such as Lck, ZAP70, and TCRζ, PTPN22 attenuates the signaling cascade initiated by antigen

presentation, thereby preventing inappropriate T-cell activation.[3][5][6][7]

Genetic association studies have identified a single nucleotide polymorphism (SNP) in the

PTPN22 gene (C1858T, rs2476601) that results in an arginine-to-tryptophan substitution at

position 620 (R620W).[5] This variant is one of the strongest non-MHC genetic risk factors for

numerous autoimmune diseases.[8] The R620W variant is thought to be a loss-of-function
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mutation, leading to hyperresponsive T-cells and a breakdown of self-tolerance.[9][10]

Consequently, inhibiting PTPN22 activity is a promising strategy for dampening aberrant

immune responses in autoimmune disorders and enhancing T-cell responses in cancer

immunotherapy.[6][11][12]

CRISPR/Cas9 for PTPN22 Target Validation
CRISPR/Cas9 technology offers a precise and efficient method for gene editing, making it an

invaluable tool for drug target validation. By creating a targeted knockout of the PTPN22 gene

in a relevant cell line, researchers can mimic the effect of a highly specific pharmacological

inhibitor. This allows for the investigation of the functional consequences of PTPN22 ablation

on cellular signaling pathways and phenotypes, providing strong evidence for its suitability as a

drug target.

This protocol will focus on the use of CRISPR/Cas9 to knock out PTPN22 in Jurkat T-cells. The

resulting cellular and molecular changes will be assessed through a series of functional

assays, including quantification of IL-2 production, cell proliferation, and the expression of T-cell

activation markers.

Experimental Workflow
The overall experimental workflow for validating PTPN22 as a drug target using CRISPR/Cas9

is depicted below.
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Caption: Experimental workflow for PTPN22 target validation.

PTPN22 Signaling Pathway in T-Cells
PTPN22 negatively regulates T-cell receptor (TCR) signaling by dephosphorylating key kinases

and adaptor proteins. The following diagram illustrates the central role of PTPN22 in this

pathway.
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Caption: PTPN22's role in TCR signaling.

Quantitative Data Summary
The following tables summarize the expected quantitative outcomes following the successful

knockout of PTPN22 in Jurkat T-cells, based on published literature.

Table 1: Effect of PTPN22 Knockout on IL-2 Production
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Condition
Fold Change in IL-2
Production (KO vs. WT)

Reference

Stimulated with cognate

antigen
~2-4 fold increase [10][11][13]

Stimulated with PHA + PMA Significant increase [13]

Table 2: Effect of PTPN22 Knockout on T-Cell Proliferation

Assay
Outcome in PTPN22 KO
cells

Reference

BrdU Incorporation
Increased proliferation upon

stimulation
[14]

Table 3: Effect of PTPN22 Knockout on T-Cell Activation Marker Expression

Marker
Change in Expression in
KO vs. WT (Stimulated)

Reference

CD69
Significant increase in

percentage of positive cells
[10][11][13]

CD25 Increased expression [8][14]

Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of PTPN22
in Jurkat T-Cells
1.1. sgRNA Design and Synthesis

Design: Utilize online design tools (e.g., CHOPCHOP, IDT's gRNA design tool) to design

sgRNAs targeting an early exon of the human PTPN22 gene to maximize the likelihood of a

frameshift mutation and subsequent knockout.
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Validated sgRNA Sequences: The following sgRNA sequences targeting exon 1 of PTPN22

have been previously published:

sgRNA1: 5'-CACCGGCTGCAGACATGTTGGAGCC-3'

sgRNA2: 5'-AAACGGCTCCAACATGTCTGCAGCC-3'

Synthesis: Synthesize the sgRNAs or clone them into a suitable expression vector (e.g.,

pX330, pX461).

1.2. Jurkat Cell Culture

Media: Culture Jurkat T-cells (Clone E6-1) in RPMI-1640 medium supplemented with 10%

fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL

streptomycin.

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Density: Keep the cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

1.3. Transfection

Method: Electroporation is recommended for efficient delivery of CRISPR/Cas9 components

into Jurkat cells. The Neon® Transfection System (Thermo Fisher Scientific) is a suitable

option.

Reagents:

Cas9 nuclease

Synthesized sgRNA

Neon® Transfection System 10 µL Kit

Procedure:

One day prior to transfection, split Jurkat cells to a density of 2 x 10^5 cells/mL.
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On the day of transfection, harvest and count the cells.

For each transfection, resuspend 5 x 10^5 cells in 10 µL of Resuspension Buffer R.

Prepare the RNP complex by mixing Cas9 protein (1.5 µM final concentration) and sgRNA

(1.8 µM final concentration). Incubate at room temperature for 10-20 minutes.

Add the RNP complex to the resuspended cells.

Aspirate the cell-RNP mixture into a 10 µL Neon® tip.

Electroporate using the following parameters for Jurkat cells: 1600 V, 10 ms, 3 pulses.

Immediately transfer the electroporated cells into a pre-warmed 24-well plate containing

500 µL of antibiotic-free culture medium.

Incubate for 48-72 hours before proceeding to single-cell cloning.

1.4. Single-Cell Cloning and Expansion

Method: Limiting dilution is a standard method for isolating single cells.

Procedure:

Serially dilute the transfected cells to a final concentration of 0.5 cells per 100 µL of

conditioned medium.

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

Incubate the plates for 2-3 weeks, monitoring for colony formation.

Expand the resulting clones in larger culture vessels.

1.5. Knockout Validation by Western Blot

Purpose: To confirm the absence of PTPN22 protein in the generated clones.

Procedure:
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Cell Lysis:

Harvest approximately 1-2 x 10^6 cells from each clone.

Wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

Run the gel and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with a primary antibody against PTPN22 (e.g., clone D6D1H,

Cell Signaling Technology) overnight at 4°C. The expected molecular weight of PTPN22

is approximately 91.5 kDa.[12]

Wash the membrane with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detect the signal using an ECL substrate.

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading

control.

Protocol 2: IL-2 Production Assay (ELISA)
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Purpose: To quantify the amount of IL-2 secreted by PTPN22 WT and KO Jurkat cells upon

stimulation.

Procedure:

Seed 2 x 10^5 cells/well of a 96-well plate.

Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 24

hours.

Collect the cell culture supernatant.

Quantify the IL-2 concentration in the supernatant using a human IL-2 ELISA kit according

to the manufacturer's instructions.

Protocol 3: T-Cell Proliferation Assay (BrdU)
Purpose: To measure the proliferation of PTPN22 WT and KO Jurkat cells in response to

stimulation.

Procedure:

Seed 1 x 10^5 cells/well of a 96-well plate.

Stimulate the cells as described in Protocol 2.

After 48 hours of stimulation, add BrdU to a final concentration of 10 µM.

Incubate for an additional 12-24 hours.

Fix, permeabilize, and denature the DNA according to the BrdU assay kit manufacturer's

protocol.

Detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric or

fluorescent readout.

Protocol 4: T-Cell Activation Marker Expression (Flow
Cytometry)
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Purpose: To assess the expression of the early activation marker CD69 and the late

activation marker CD25 on the surface of PTPN22 WT and KO Jurkat cells.

Procedure:

Seed 5 x 10^5 cells/well of a 24-well plate.

Stimulate the cells as described in Protocol 2 for 6 hours (for CD69) or 24 hours (for

CD25).

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30

minutes at 4°C in the dark.

Wash the cells with FACS buffer.

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Analyze the data to determine the percentage of CD69+ and CD25+ cells.

Conclusion
The protocols outlined in this document provide a comprehensive framework for utilizing

CRISPR/Cas9 to validate PTPN22 as a drug target. By demonstrating that the genetic ablation

of PTPN22 leads to a hyperresponsive T-cell phenotype, characterized by increased IL-2

production, proliferation, and activation marker expression, researchers can build a strong case

for the therapeutic potential of PTPN22 inhibitors. This approach not only validates the target

but also provides a cellular platform for screening and characterizing potential drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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